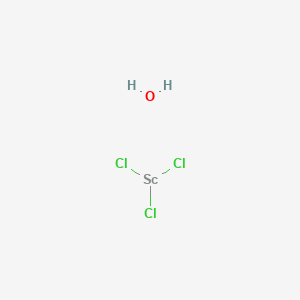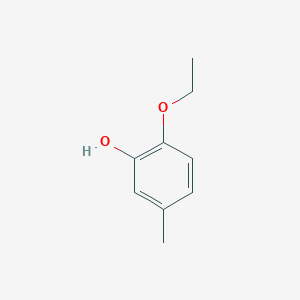
Scandium chloride hydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Scandium(III) chloride hydrate (ScCl3·xH2O) is a compound with a molecular weight of 151.31 (anhydrous basis) . It is a white, high-melting ionic compound, which is deliquescent and highly water-soluble . Both the anhydrous form and hexahydrate (ScCl3•6H2O) are commercially available .
Synthesis Analysis
Scandium(III) chloride hydrate can be synthesized and characterized by single-crystal XRD, 45Sc NMR spectroscopy, and DFT calculations . The crystal structure of ScCl3·3H2O (SCTH) has been reported for the first time .Molecular Structure Analysis
ScCl3 crystallizes in the layered BiI3 motif, which features octahedral scandium centers . According to X-ray crystallography, one such hydrate is the salt trans-[ScCl2(H2O)4]Cl·2H2O . The structures of the hydrated scandium(III) ion and of the hydrated dimeric hydrolysis complex, [Sc2(µ-OH)2]4+, in acidic aqueous solutions have been characterized by X-ray absorption fine structure (XAFS) and large-angle X-ray scattering (LAXS) methods .Chemical Reactions Analysis
ScCl3 is a Lewis acid that absorbs water to give aquo complexes . With the less basic ligand tetrahydrofuran, ScCl3 yields the adduct ScCl3(THF)3 as white crystals .Physical And Chemical Properties Analysis
Scandium(III) chloride hydrate is a grayish-white crystal with a density of 2.39 g/mL in its solid state . It has a melting point of 960 °C (anhydrous) and 63 °C (hexahydrate) . It is soluble in water (70.2 g/100 mL), alcohol, acetone, and glycerin, but insoluble in ethanol .Applications De Recherche Scientifique
Synthesis of Scandium Chloride Hydrates
Scandium Chloride Hydrate is used in the synthesis of other scandium compounds. For instance, two scandium chloride hydrates, namely ScCl3·3H2O (SCTH), and Sc2Cl4(OH)2·12H2O (SCOH), have been synthesized and characterized by single-crystal XRD, 45Sc NMR spectroscopy, and DFT calculations .
Characterization of Scandium Compounds
Scandium Chloride Hydrate is used in the characterization of scandium compounds. The crystal structure of SCTH has been reported for the first time, and both chemical shift and quadrupolar coupling parameters have been determined .
Catalyst in Chemical Reactions
Scandium Chloride Hydrate is used as a catalyst in various chemical reactions. It is known to enhance the efficiency of the reactions and improve the yield of the products .
Preparation of Lithium Salt of Anionic Scandium Tetraborohydride Complex
ScCl3 can be used in the preparation of lithium salt of anionic scandium tetraborohydride complex (LiSc(BH4)4) by forming a ball-milled mixture. LiSc(BH4)4 can be used as a potential hydrogen storage material .
Optical Coating
Scandium Chloride Hydrate is applied in optical coating. It is used to create thin films on optical devices to enhance their performance .
Electronic Ceramics
Scandium Chloride Hydrate is used in the production of electronic ceramics. These ceramics are used in various electronic devices due to their unique properties .
Laser Industry
Scandium Chloride Hydrate is used in the laser industry. It is used in the production of high-quality laser materials .
Thermal Management Applications
Inorganic hydrated salt phase change materials (PCMs), including Scandium Chloride Hydrate, hold promise for improving the energy conversion efficiency of thermal systems and facilitating the exploration of renewable thermal energy .
Safety and Hazards
Mécanisme D'action
Target of Action
Scandium chloride hydrate primarily targets water molecules and chloride ions . The compound, ScCl3·3H2O, is synthesized and characterized by single-crystal XRD, 45Sc NMR spectroscopy, and DFT calculations . The primary targets of this compound are the water molecules and chloride ions that it interacts with during its formation and dissolution.
Mode of Action
Scandium chloride hydrate interacts with its targets through the formation of aquo complexes . According to X-ray crystallography, one such hydrate is the salt trans-[ScCl2(H2O)4]Cl·2H2O . The compound forms octahedrally coordinated scandium sites in SCTH . The quadrupolar coupling constants for the octahedrally coordinated scandium sites in SCTH are 2.0 ± 0.1 MHz for Sc(1) and 3.81 ± 0.05 MHz for Sc(2) .
Biochemical Pathways
It’s known that the compound forms a hydrated scandium(iii) ion and a hydrated dimeric hydrolysis complex, [sc2(µ-oh)2]4+, in acidic aqueous solutions
Pharmacokinetics
Therefore, it’s considered a metal of low toxicity . More research is needed to fully understand the ADME properties of scandium chloride hydrate and their impact on bioavailability.
Action Environment
The action of scandium chloride hydrate is influenced by environmental factors such as the presence of water and the acidity of the solution . In strongly acidic aqueous solutions, the structure of the hydrated scandium(III) ion is found to be similar to that of the eight-coordinated scandium(III) ion with distorted bicapped trigonal prismatic coordinating geometry . In less acidic concentrated scandium(III) aqueous solutions, the dimeric hydrolysis product, [Sc2(µ-OH)2(H2O)10]4+, is the predominating species .
Propriétés
IUPAC Name |
trichloroscandium;hydrate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3ClH.H2O.Sc/h3*1H;1H2;/q;;;;+3/p-3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJMNPKCPAGGCBI-UHFFFAOYSA-K |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.Cl[Sc](Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl3H2OSc |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Scandium chloride hydrate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)sulphonyl]-4-[4-(trifluoromethoxy)phenyl]-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B3040945.png)
![N,N-dimethyl-N'-[[2-(trifluoromethoxy)phenyl]methyl]methanimidamide](/img/structure/B3040946.png)
![2-Chloro-5-[({[(3-chloro-4-fluorophenyl)methylene]amino}oxy)carbonyl]pyridine](/img/structure/B3040948.png)
![N-benzylidene-N-[2-(trifluoromethoxy)benzyl]amine](/img/structure/B3040949.png)

![N3-[3,5-di(trifluoromethyl)phenyl]-4,5,6,7-tetrafluoro-2-methylbenzo[b]furan-3-carboxamide](/img/structure/B3040953.png)
![2,4-Dichlorophenyl 4,5,6,7-tetrafluoro-2-methylbenzo[b]furan-3-carboxylate](/img/structure/B3040955.png)
![2,4-Dichlorophenyl 4,5,6,7-tetrafluoro-2-methylbenzo[b]furan-3-sulphonate](/img/structure/B3040956.png)
![Ethyl 2-(diethoxyphosphoryl)-3,3,3-trifluoro-2-[(phenylsulphonyl)amino]propanoate](/img/structure/B3040957.png)
![Ethyl 2-[(diethoxyphosphoryl)oxy]-3,3,3-trifluoropropanoate](/img/structure/B3040959.png)
![Ethyl 2-{[di(pentyloxy)phosphoryl]oxy}-3,3,3-trifluoropropanoate](/img/structure/B3040960.png)
![Ethyl 2-[(ethoxycarbonyl)amino]-3,3,3-trifluoro-2-isopropoxypropanoate](/img/structure/B3040961.png)

![Ethyl 2-[(diisopropoxyphosphoryl)oxy]-3,3,3-trifluoropropanoate](/img/structure/B3040966.png)